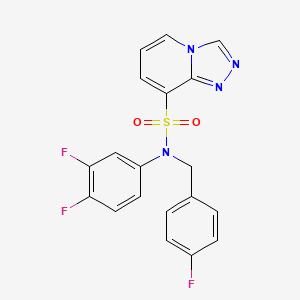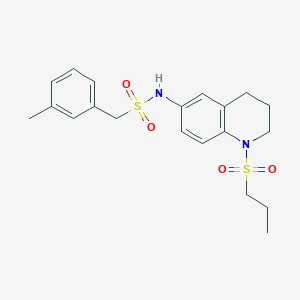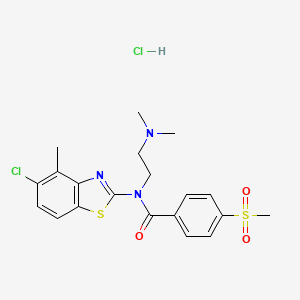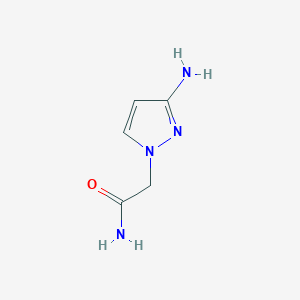
8-Benzyl-2,4-diphenyl-5,6,7,8-tetrahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Benzyl-2,4-diphenyl-5,6,7,8-tetrahydroquinoline, also known as BDPT, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. BDPT is a tetrahydroquinoline derivative that possesses a unique molecular structure, making it a promising candidate for drug discovery, materials science, and other research areas. In
Wissenschaftliche Forschungsanwendungen
8-Benzyl-2,4-diphenyl-5,6,7,8-tetrahydroquinoline has been studied for its potential applications in various scientific research fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 8-Benzyl-2,4-diphenyl-5,6,7,8-tetrahydroquinoline has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders. In materials science, 8-Benzyl-2,4-diphenyl-5,6,7,8-tetrahydroquinoline has been studied for its potential applications in organic electronics, such as OLEDs and solar cells. In analytical chemistry, 8-Benzyl-2,4-diphenyl-5,6,7,8-tetrahydroquinoline has been used as a fluorescent probe for the detection of metal ions and other analytes.
Wirkmechanismus
The mechanism of action of 8-Benzyl-2,4-diphenyl-5,6,7,8-tetrahydroquinoline is not fully understood, but it is believed to involve the inhibition of certain enzymes or receptors. In cancer research, 8-Benzyl-2,4-diphenyl-5,6,7,8-tetrahydroquinoline has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In Alzheimer's disease research, 8-Benzyl-2,4-diphenyl-5,6,7,8-tetrahydroquinoline has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and cognition.
Biochemical and Physiological Effects
8-Benzyl-2,4-diphenyl-5,6,7,8-tetrahydroquinoline has been shown to have various biochemical and physiological effects, depending on its application. In cancer research, 8-Benzyl-2,4-diphenyl-5,6,7,8-tetrahydroquinoline has been shown to induce apoptosis, or programmed cell death, in cancer cells. In Alzheimer's disease research, 8-Benzyl-2,4-diphenyl-5,6,7,8-tetrahydroquinoline has been shown to improve cognitive function and memory in animal models. In materials science, 8-Benzyl-2,4-diphenyl-5,6,7,8-tetrahydroquinoline has been shown to have good charge transport properties, making it a promising candidate for use in organic electronics.
Vorteile Und Einschränkungen Für Laborexperimente
8-Benzyl-2,4-diphenyl-5,6,7,8-tetrahydroquinoline has several advantages for lab experiments, including its easy synthesis and availability, its unique molecular structure, and its potential applications in various research fields. However, 8-Benzyl-2,4-diphenyl-5,6,7,8-tetrahydroquinoline also has some limitations, including its low solubility in water, its potential toxicity, and its limited bioavailability.
Zukünftige Richtungen
There are many future directions for 8-Benzyl-2,4-diphenyl-5,6,7,8-tetrahydroquinoline research, including the development of new synthetic methods, the investigation of its potential applications in other research fields, and the optimization of its properties for specific applications. Some potential future directions for 8-Benzyl-2,4-diphenyl-5,6,7,8-tetrahydroquinoline research include the development of new 8-Benzyl-2,4-diphenyl-5,6,7,8-tetrahydroquinoline derivatives with improved solubility and bioavailability, the investigation of its potential applications in organic electronics and other materials science fields, and the optimization of its properties for use as a fluorescent probe in analytical chemistry.
Synthesemethoden
8-Benzyl-2,4-diphenyl-5,6,7,8-tetrahydroquinoline can be synthesized through various methods, including the Pictet-Spengler reaction, the Friedlander synthesis, and the Hantzsch synthesis. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amine, followed by cyclization to form the tetrahydroquinoline ring. The Friedlander synthesis involves the reaction of an arylamine with a ketone or aldehyde, followed by cyclization to form the tetrahydroquinoline ring. The Hantzsch synthesis involves the reaction of an aldehyde or ketone with a β-dicarbonyl compound and an amine, followed by cyclization to form the tetrahydroquinoline ring.
Eigenschaften
IUPAC Name |
8-benzyl-2,4-diphenyl-5,6,7,8-tetrahydroquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N/c1-4-11-21(12-5-1)19-24-17-10-18-25-26(22-13-6-2-7-14-22)20-27(29-28(24)25)23-15-8-3-9-16-23/h1-9,11-16,20,24H,10,17-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTZLOGLISDCIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Benzyl-2,4-diphenyl-5,6,7,8-tetrahydroquinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Tert-butyl)-2-(4-nitrophenyl)-6-nitroindeno[3,2-C]pyrazol-4-one](/img/structure/B2960776.png)
![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbutanamide](/img/structure/B2960778.png)
![N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2960779.png)

![4-((2,5-dimethylbenzyl)thio)-1-(2-hydroxyethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2960783.png)
![2,2-Dimethyl-5-{[(2-methylphenyl)sulfanyl]methylene}-1,3-dioxane-4,6-dione](/img/structure/B2960784.png)






![5-[1-(4-Bromophenyl)sulfonylpiperidin-3-yl]-3-thiophen-2-yl-1,2,4-oxadiazole](/img/structure/B2960795.png)
![N-{2-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]ethyl}prop-2-enamide](/img/structure/B2960799.png)